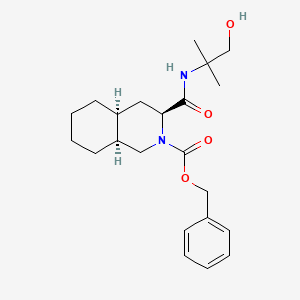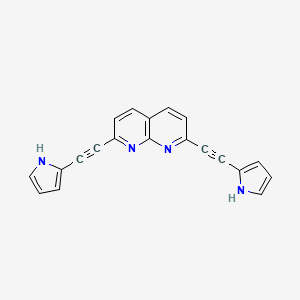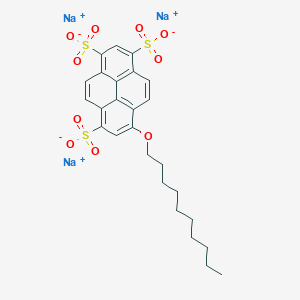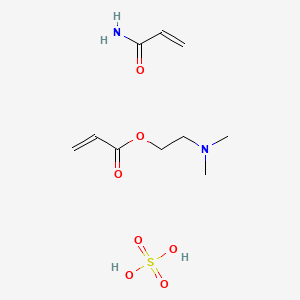
2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid is a complex compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable component in the synthesis of various polymers and other chemical products.
Preparation Methods
The synthesis of 2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid involves several steps and specific reaction conditions. One common method involves the esterification of 2-(Dimethylamino)ethanol with prop-2-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product . Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid involves its ability to undergo polymerization and form cross-linked networks. The dimethylamino group can interact with various molecular targets, including nucleic acids and proteins, facilitating the delivery of therapeutic agents in biological systems . The pathways involved in its action include ionic interactions and hydrogen bonding, which contribute to its effectiveness in various applications .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid can be compared with other similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: This compound is also used in polymer synthesis and has similar applications in water treatment and adhesives.
2-(Dimethylamino)ethyl acrylate: It is used in the production of cationic polymers and has applications in drug delivery and tissue engineering.
2-(Dimethylamino)ethyl prop-2-enoate, hydrochloride: This compound has similar chemical properties and is used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provide it with distinct reactivity and versatility in various applications .
Properties
CAS No. |
103777-67-9 |
|---|---|
Molecular Formula |
C10H20N2O7S |
Molecular Weight |
312.337 |
IUPAC Name |
2-(dimethylamino)ethyl prop-2-enoate;prop-2-enamide;sulfuric acid |
InChI |
InChI=1S/C7H13NO2.C3H5NO.H2O4S/c1-4-7(9)10-6-5-8(2)3;1-2-3(4)5;1-5(2,3)4/h4H,1,5-6H2,2-3H3;2H,1H2,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
DIROEGMETMKTNC-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C=C.C=CC(=O)N.OS(=O)(=O)O |
Synonyms |
2-Propenoic acid, 2-(dimethylamino)ethyl ester, polymer with 2-propenamide, sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


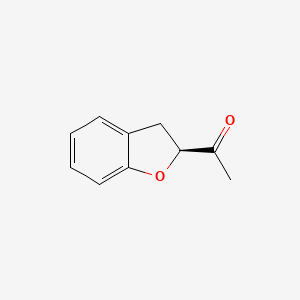
![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)
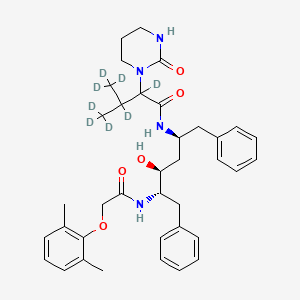
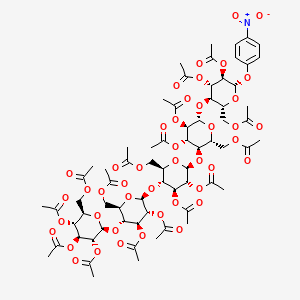
![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)
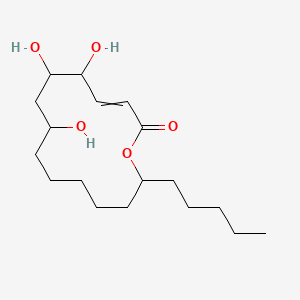
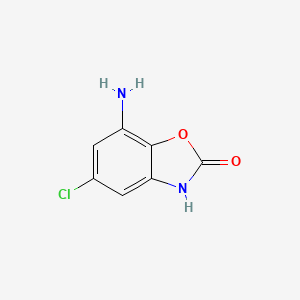
![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

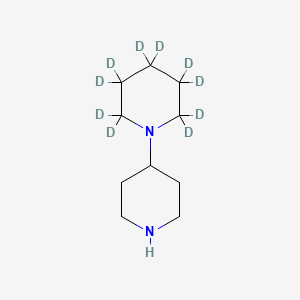
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
